3-(3-bromo-1H-pyrazol-1-yl)propanamide

Description

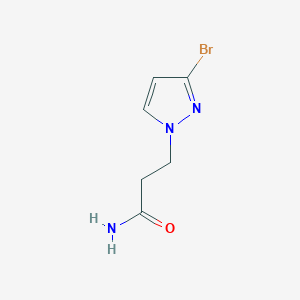

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromopyrazol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c7-5-1-3-10(9-5)4-2-6(8)11/h1,3H,2,4H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUDQJNXLBTTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1Br)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Bromo 1h Pyrazol 1 Yl Propanamide and Its Analogues

Strategic Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford substituted derivatives. mdpi.commdpi.com The choice of method often depends on the desired substitution pattern, substrate availability, and reaction efficiency.

Cyclocondensation Reaction Pathways

Cyclocondensation reactions represent the most traditional and widely employed method for pyrazole synthesis. chim.it The quintessential approach is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov This method's versatility allows for the preparation of a wide range of substituted pyrazoles.

Key precursor types for cyclocondensation include:

1,3-Dicarbonyl Compounds : The reaction between hydrazines and 1,3-diketones is a foundational method for pyrazole synthesis. mdpi.com For the synthesis of a 3-bromo-pyrazole, a brominated 1,3-dicarbonyl precursor would be required.

α,β-Unsaturated Carbonyl Compounds : Hydrazine can react with α,β-unsaturated aldehydes and ketones to yield pyrazolines, which can be subsequently oxidized to pyrazoles. pharmaguideline.comresearchgate.net

β-Enaminones : The reaction of β-enamino diketones with arylhydrazines can be controlled to achieve regioselective synthesis of polysubstituted pyrazoles. organic-chemistry.org

The reaction mechanism typically involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com One significant challenge can be controlling regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines, often resulting in a mixture of isomers. mdpi.com

| Precursor Type | Reactant | General Product | Key Features |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine | Substituted Pyrazole | Classic, versatile method (Knorr Synthesis). nih.gov |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then Pyrazole) | Intermediate pyrazoline requires oxidation. pharmaguideline.com |

| β-Enaminone | Arylhydrazine | Regioselective N-Arylpyrazole | Allows for control over substituent placement. organic-chemistry.org |

Dipolar Cycloaddition Protocols

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and highly convergent method for constructing the five-membered pyrazole ring. mdpi.com This reaction involves a 1,3-dipole reacting with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines, which react with alkynes or alkenes. beilstein-journals.orgrsc.org

Diazo Compounds and Alkynes : The reaction of diazo compounds with alkynes is a direct route to pyrazoles. This method can be performed under catalyst-free conditions simply by heating the reactants. rsc.org The use of α-diazocarbonyl substrates can provide pyrazole products in high yields without extensive purification. rsc.org

Nitrile Imines and Alkenes : Nitrile imines, often generated in situ, react with alkenes to form pyrazolines, which can then aromatize to pyrazoles. nih.gov A notable variation uses bromoalkenes as alkyne surrogates; the resulting bromopyrazoline intermediate undergoes spontaneous dehydrobromination to yield the aromatic pyrazole. nih.gov This strategy offers excellent regioselectivity. nih.gov

These cycloaddition reactions are valued for their ability to build molecular complexity rapidly and often with high regiochemical control. nih.govrsc.org

| 1,3-Dipole | Dipolarophile | Intermediate/Product | Key Advantages |

|---|---|---|---|

| Diazo Compounds | Alkynes | Pyrazole | High atom economy, can be catalyst-free. rsc.org |

| Nitrile Imines | Alkenes / Alkynes | Pyrazoline / Pyrazole | High regioselectivity, versatile precursors. nih.govrsc.org |

| N-isocyanoiminotriphenylphosphorane | Terminal Alkynes | Pyrazole | Uses a stable, odorless isocyanide precursor. organic-chemistry.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. mdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles. nih.govrsc.org

A common four-component reaction for synthesizing fused pyrazoles, such as pyrano[2,3-c]pyrazoles, involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. rsc.orgnih.gov These reactions can be catalyzed by various means, including organic catalysts or nanoparticles, often under green conditions. rsc.orgnih.gov Another three-component strategy involves the reaction of aldehydes, β-ketoesters, and hydrazines, which can be promoted by Lewis acid catalysts to yield persubstituted pyrazoles with high regioselectivity. beilstein-journals.org These MCRs allow for the rapid generation of diverse pyrazole libraries from simple, readily available starting materials. mdpi.comacs.org

Flow Chemistry Applications for Pyrazole Synthesis

Flow chemistry has emerged as a transformative technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. mdpi.comscilit.com The synthesis of pyrazoles has been successfully adapted to continuous-flow systems. galchimia.com

One approach involves a two-stage flow process where an acetophenone (B1666503) is first condensed with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enaminone intermediate. galchimia.com This intermediate stream is then mixed with a solution of hydrazine in a second reactor to generate the desired pyrazole. galchimia.com This method allows for rapid optimization and high-yielding synthesis of a variety of pyrazoles. galchimia.com Flow chemistry also enables the safe handling of hazardous intermediates, such as diazoalkanes, which can be generated and consumed in situ for subsequent [3+2] cycloaddition reactions to form pyrazoles. nih.gov The ability to operate at elevated temperatures and pressures in flow reactors can significantly accelerate reaction rates and improve yields. nih.govrsc.org

Nanoparticle-Catalyzed Pyrazole Synthesis

The application of nanocatalysts in organic synthesis aligns with the principles of green chemistry, offering high efficiency, reusability, and often milder reaction conditions. pharmacognosyjournal.net Various nanoparticles have been employed to catalyze the synthesis of pyrazoles.

For instance, lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles have been used as a highly efficient catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles under solvent-free grinding conditions. nih.gov This method provides excellent yields in short reaction times and the catalyst can be easily recovered and reused. nih.gov Similarly, graphene oxide nanoparticles have been utilized as a Lewis base catalyst for the reaction of 1,3-dicarbonyl compounds with hydrazine. ajgreenchem.com Magnetic nanoparticles (MNPs) are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet, simplifying purification and catalyst recycling. mdpi.combohrium.com Superparamagnetic nano catalysts have been developed for one-pot cyclocondensation reactions to synthesize various pyrazole derivatives in high yields. mdpi.com

Synthesis of the Propanamide Moiety

Once the 3-bromo-1H-pyrazole core is obtained, the propanamide side chain must be introduced at the N1 position of the pyrazole ring. The NH proton of pyrazoles is acidic and can be deprotonated by a base, rendering the N1 nitrogen nucleophilic. pharmaguideline.com

A highly effective and atom-economical method for this transformation is the Aza-Michael addition of the pyrazole to an α,β-unsaturated amide, such as acrylamide (B121943). This reaction involves the conjugate addition of the pyrazole's N1 nitrogen to the double bond of acrylamide. The reaction is typically carried out in the presence of a base. A specific synthesis of 3-(pyrazol-1-yl)propanamide derivatives has been reported via the Aza-Michael addition of the corresponding pyrazole to acrylamide. researchgate.net For example, a mixture of a substituted pyrazole and sodium hydroxide (B78521) in DMF can be heated, followed by the addition of an acrylamide solution to yield the desired N-alkylated product. nih.gov This approach is a direct and efficient route to the target compound 3-(3-bromo-1H-pyrazol-1-yl)propanamide from 3-bromo-1H-pyrazole and acrylamide.

Direct Amidation and Condensation Reactions

The formation of the amide bond is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry. nih.gov Direct amidation, the reaction of a carboxylic acid with an amine, represents the most atom-economical approach, with water as the sole byproduct. mdpi.com

Historically, thermal condensation has been employed, which involves heating a carboxylic acid and an amine, often at temperatures exceeding 160°C, to drive the reaction. mdpi.comacsgcipr.org A key challenge in this approach is the initial formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this and drive the equilibrium towards the amide product, continuous removal of water is necessary, typically through azeotropic distillation using a Dean-Stark apparatus. acsgcipr.org A patented method for producing propanamide, for instance, involves the amidation reaction of propionic acid and ammonium hydroxide, where water is continuously extracted. google.com

Modern organic synthesis has moved towards milder and more efficient methods that avoid harsh thermal conditions. Boron-based reagents have emerged as powerful catalysts and mediators for direct amidation. nih.govucl.ac.uk Specifically, the borate (B1201080) ester B(OCH₂CF₃)₃ has been shown to be a highly effective reagent for the direct amidation of a wide array of carboxylic acids and amines. nih.govacs.org These reactions are operationally simple, can often be carried out open to the air using equimolar amounts of the substrates, and demonstrate broad functional group tolerance. acs.org Another common strategy involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate amide bond formation at room temperature without requiring protection of the pyrazole NH group. nih.gov

| Method | Reagents/Conditions | Advantages | Disadvantages | Citations |

| Thermal Condensation | Propanoic acid, Ammonia (B1221849), >160°C, Water removal | Atom economical, Reagent-free | High temperatures, Limited substrate scope | mdpi.comacsgcipr.org |

| Boron-Mediated Amidation | Carboxylic acid, Amine, B(OCH₂CF₃)₃, 80°C | Mild conditions, High yields, Broad scope, Simple workup | Stoichiometric boron reagent required | nih.govacs.org |

| Carbodiimide Coupling | Carboxylic acid, Amine, DCC, DMAP, Room Temp | Mild conditions, No NH protection needed | DCC byproduct can be difficult to remove, Stoichiometric reagent | nih.gov |

| Urea Condensation | Urea, Propanoic acid | Utilizes simple starting materials | Can require specific reaction conditions | wikipedia.org |

Isocyanide-Based Multicomponent Reactions (IMCRs) for Propanamides

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. frontiersin.orgnih.gov These reactions are celebrated for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. frontiersin.orgmdpi.com The Ugi four-component reaction (U-4CR) is a cornerstone of IMCRs and is particularly well-suited for the synthesis of α-acylamino amides, which are structurally related to propanamides. beilstein-journals.org

The general mechanism of the Ugi reaction involves the condensation of an amine and a carbonyl compound (aldehyde or ketone) to form an imine. mdpi.combeilstein-journals.org The isocyanide then undergoes a nucleophilic attack on the imine, which is followed by the addition of its C1 carbon to the iminium ion, generating a reactive nitrilium ion intermediate. mdpi.com This intermediate is subsequently trapped by the carboxylate component, and the resulting adduct undergoes an intramolecular Mumm rearrangement to yield the final stable α-acylamino amide product. beilstein-journals.org

This methodology enables the convergent synthesis of highly functionalized propanamide derivatives. By carefully selecting the four components—amine, aldehyde/ketone, carboxylic acid, and isocyanide—a vast chemical space can be explored, providing a versatile platform for creating analogues of this compound. frontiersin.orgchim.it The efficiency and diversity-oriented nature of IMCRs make them an attractive alternative to traditional linear synthetic approaches. beilstein-journals.org

Sonochemical Synthesis Protocols for Propanamide Derivatives

Sonochemistry, the application of high-frequency ultrasound (>20 kHz) to chemical reactions, has emerged as a valuable technique aligned with the principles of green chemistry. mdpi.com The chemical effects of ultrasound are not a result of a direct interaction with molecular species but arise from acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. mdpi.com This collapse generates localized hot spots with transient high temperatures and pressures, leading to a significant acceleration of reaction rates.

This technique has been successfully applied to the synthesis of propanamide derivatives. Research has demonstrated the catalyst-free sonosynthesis of highly substituted propanamides in water, highlighting the method's environmental benefits. wikipedia.org Sono-accelerated transformations can include a variety of reaction types relevant to heterocyclic synthesis, such as Michael additions, cycloadditions, and multicomponent reactions. nih.gov The primary advantages of sonochemical protocols include drastically reduced reaction times, milder reaction conditions, and often improved yields compared to conventional methods. mdpi.com

Construction of the Pyrazole-Propanamide Linkage

The formation of the N-C bond that connects the pyrazole heterocycle to the propanamide side chain is a critical step in the synthesis of the target compound. Several strategies can be employed, primarily revolving around the N-functionalization of the pyrazole ring.

N-Alkylation and N-Functionalization Strategies of Pyrazoles

A highly effective and direct method for constructing the pyrazole-propanamide linkage is the aza-Michael addition of a pyrazole to an activated alkene like acrylamide. researchgate.net This reaction, typically conducted under basic conditions (e.g., using sodium hydroxide), involves the conjugate addition of the pyrazole nitrogen to the electron-deficient double bond of acrylamide, directly yielding the desired N-alkylated product. researchgate.netnih.gov This approach is efficient for synthesizing various 3-(pyrazol-1-yl)propanamide derivatives.

More broadly, the N-alkylation of pyrazoles is a well-established transformation. Traditional methods often involve the deprotonation of the pyrazole NH with a base, followed by reaction with an alkyl halide. semanticscholar.org However, a significant challenge, particularly with unsymmetrically substituted pyrazoles, is controlling the regioselectivity of the alkylation.

Recent advancements have introduced alternative methods. Acid-catalyzed alkylation using trichloroacetimidates as electrophiles provides a valuable route that avoids strong bases. semanticscholar.orgmdpi.com Furthermore, enzymatic approaches have been developed that offer exceptional control over regioselectivity, achieving greater than 99% selectivity in some cases through catalyst-controlled pyrazole alkylation. nih.govresearchgate.net

| N-Functionalization Method | Reagents/Conditions | Key Features | Citations |

| Aza-Michael Addition | Pyrazole, Acrylamide, Base (e.g., NaOH) | Direct, efficient for propanamide side chain | Requires activated alkene |

| Traditional N-Alkylation | Pyrazole, Alkyl Halide, Base (e.g., K₂CO₃) | Widely applicable | Potential for regioisomeric mixtures |

| Acid-Catalyzed Alkylation | Pyrazole, Trichloroacetimidate, Brønsted Acid | Avoids strong base, mild conditions | Substrate-dependent yields |

| Enzymatic Alkylation | Pyrazole, Haloalkane, Engineered Enzymes | Unprecedented regioselectivity (>99%) | Requires specific biocatalysts |

Coupling Reactions for Direct Amide Bond Formation

An alternative strategy for forming the pyrazole-propanamide linkage involves first synthesizing a pyrazole-containing carboxylic acid, such as 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid, and then forming the amide bond in a subsequent step. This approach decouples the N-alkylation and amidation steps.

The direct formation of the amide bond from the carboxylic acid and an amine (in this case, ammonia or an ammonia equivalent) is typically achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. A wide range of coupling agents is available, including carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU). mdpi.com This methodology is foundational in peptide synthesis and is readily adaptable for small molecule synthesis. For example, pyrazole-thiophene-based amides have been synthesized by reacting a functionalized carboxylic acid with an aminopyrazole using coupling agents, demonstrating the feasibility of this approach for forming amide bonds in pyrazole-containing systems. nih.govcabidigitallibrary.org

Regioselectivity and Stereocontrol in Pyrazole-Propanamide Synthesis

Controlling selectivity is a paramount challenge in the synthesis of complex organic molecules. For substituted pyrazole-propanamides, this involves managing both the site of attachment on the pyrazole ring (regioselectivity) and the three-dimensional arrangement of atoms (stereocontrol) in chiral analogues.

Regioselectivity: Unsymmetrical pyrazoles, such as 3-bromopyrazole, possess two distinct ring nitrogen atoms (N1 and N2). Tautomerization can lead to similar reactivity at both sites, making regioselective N-alkylation a significant synthetic hurdle. nih.gov The reaction often yields a mixture of N1 and N2 alkylated isomers, which can be difficult to separate. nih.gov

The outcome of the alkylation is governed by a combination of steric and electronic factors. For 3-substituted pyrazoles, alkylation often preferentially occurs at the less sterically hindered N1 position. researchgate.netacs.org For instance, regioselective N1-alkylation has been achieved with high selectivity using potassium carbonate in DMSO. researchgate.net However, the degree of selectivity is highly dependent on the specific substrate and reaction conditions. In the acid-catalyzed alkylation of 3-methyl-5-phenyl-1H-pyrazole, a 2.5:1 mixture of regioisomers was observed, with the major product dictated by steric hindrance. mdpi.com To overcome this challenge, enzymatic methods have been engineered to provide near-perfect regiocontrol, offering a powerful solution to this classic problem. nih.govresearchgate.netresearchgate.net

| Pyrazole Substrate | Alkylation Conditions | Regioisomeric Ratio (N1:N2) | Key Finding | Citations |

| 3-Substituted Pyrazoles | K₂CO₃, DMSO | High selectivity for N1 | Steric hindrance directs alkylation to N1 | researchgate.netacs.org |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate, Acid catalyst | 2.5 : 1 | Major product is sterically favored | mdpi.com |

| 3-Cyclopropylpyrazole | Haloalkane, Engineered enzymes | >99 : 1 | Enzymatic catalysis provides exceptional regioselectivity | nih.gov |

Stereocontrol: The parent compound, this compound, is achiral and therefore has no stereocenters. However, stereocontrol becomes a critical consideration in the synthesis of its analogues where stereocenters may be present, for instance, through substitution on the propanamide backbone.

When synthesizing such chiral analogues, two main challenges arise: creating new stereocenters with the correct configuration and preserving the integrity of existing ones. During direct amidation reactions, if a chiral carboxylic acid (e.g., a protected amino acid) is used, it is crucial to employ conditions that minimize racemization at the α-carbon. Boron-mediated amidations using B(OCH₂CF₃)₃ have been shown to proceed with very low levels of racemization, making them suitable for such applications. nih.gov For the de novo creation of stereocenters, advanced asymmetric synthetic methods are required. For example, iterative assembly line strategies have been developed for the synthesis of polypropionates with complete stereocontrol, which could be adapted to build complex and stereochemically defined side chains for pyrazole analogues. nih.gov

Chemical Transformations and Derivatization Strategies for 3 3 Bromo 1h Pyrazol 1 Yl Propanamide

Reactivity and Functionalization of the Pyrazole (B372694) Core

The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique reactivity profile. The presence of a bromine atom at the C3 position introduces a key handle for a variety of chemical transformations.

Substitution Reactions on the Bromo-Pyrazole Moiety

The bromine atom on the 3-bromo-1H-pyrazole moiety serves as a competent leaving group, enabling its replacement through various substitution reactions. cymitquimica.comchemicalbook.com While direct nucleophilic aromatic substitution on electron-rich pyrazole rings can be challenging, the reactivity can be modulated by the substituents on the ring and the nature of the nucleophile. The unique electronic structure of 3-bromo-1H-pyrazole makes it a valuable intermediate for introducing other functionalities. cymitquimica.com Electrophilic substitution reactions, such as halogenation, typically occur at the 4-position of the pyrazole ring. arkat-usa.orgbeilstein-archives.org However, the primary utility of the bromo group lies in its ability to be displaced or participate in coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Pyrazole Derivatization

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-heteroatom bond formation, and they are widely applied to functionalize halogenated pyrazoles. rsc.org The Suzuki-Miyaura cross-coupling reaction, in particular, has proven to be highly effective for the derivatization of bromo-pyrazoles. rsc.orgnih.gov

This reaction involves the coupling of the bromo-pyrazole with an organoboron reagent, typically an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This strategy allows for the introduction of a wide array of aromatic and heteroaromatic substituents at the C3 position of the pyrazole core. Research has demonstrated that even unprotected NH-pyrazoles can undergo Suzuki-Miyaura coupling under specific conditions, often employing specialized palladium pre-catalysts and ligands like SPhos and XPhos to achieve high yields. nih.gov

In a study on the related 3-bromo pyrazolo[1,5-a]pyrimidin-5-one system, a variety of aryl and heteroaryl boronic acids were successfully coupled, affording the desired C3-arylated products in good to excellent yields. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction efficiency and preventing side reactions like debromination. nih.govresearchgate.net Microwave-assisted protocols have also been developed to accelerate these coupling reactions, significantly reducing reaction times. researchgate.net

| Bromo-Pyrazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K2CO3 | Dioxane/H2O | Microwave, 40 min | 89% | nih.gov |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K2CO3 | Dioxane/H2O | Microwave, 40 min | 74% | nih.gov |

| Unprotected 3-bromopyrazole | 2,6-dimethylphenylboronic acid | P1 (XPhos-derived precatalyst) | K3PO4 | Dioxane/H2O | 60 °C, 5-8 h | 81% | nih.gov |

| 3-bromo-indazol-5-amine | Various arylboronic acids | Pd(OAc)2/RuPhos | K3PO4 | Dioxane/H2O | Microwave | Good to excellent | researchgate.net |

Transformations of the Propanamide Side Chain

The propanamide side chain offers a secondary site for chemical modification. As a primary amide, it can undergo a variety of well-established chemical transformations to introduce new functional groups and alter the physicochemical properties of the parent molecule. wikipedia.org

Key transformations include:

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid. This introduces a new functional handle that can be used for further reactions, such as esterification or amide coupling with different amines.

Reduction: The amide group can be reduced to a primary amine, yielding 3-(3-bromo-1H-pyrazol-1-yl)propan-1-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Dehydration: Treatment with a dehydrating agent, such as phosphorus pentoxide (P2O5) or trifluoroacetic anhydride (B1165640) (TFAA), can convert the propanamide to the corresponding nitrile, 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org Applying this to 3-(3-bromo-1H-pyrazol-1-yl)propanamide would yield 2-(3-bromo-1H-pyrazol-1-yl)ethanamine.

N-Alkylation/N-Acylation: The N-H bonds of the primary amide can be substituted, although this can sometimes be challenging. This allows for the introduction of various alkyl or acyl groups onto the amide nitrogen, further expanding the molecular diversity.

These transformations allow for the modification of the side chain's length, polarity, and hydrogen bonding capabilities, which can be crucial for modulating biological activity. nih.govnih.gov

Advanced Derivatization for Chemical Library Generation

The presence of two distinct and orthogonally reactive functional groups in this compound makes it an ideal starting scaffold for the generation of chemical libraries. mdpi.com Combinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate a large number of analogs for high-throughput screening. rsc.org

A typical strategy for library generation would involve a multi-step sequence where diversity is introduced at each step:

Core Functionalization: A diverse set of aryl, heteroaryl, or other groups can be introduced at the C3 position of the pyrazole via Suzuki-Miyaura cross-coupling reactions, creating a collection of substituted pyrazole intermediates. nih.gov

Side Chain Modification: Each of the products from the first step can then be subjected to a range of transformations on the propanamide side chain. For example, hydrolysis to the carboxylic acid followed by amide coupling with a library of diverse amines would generate a large matrix of final compounds. rsc.org

This approach, often facilitated by solid-phase synthesis or automated flow chemistry platforms, enables the systematic exploration of the chemical space around the pyrazole scaffold. researchgate.netmdpi.com By varying the substituents on both the pyrazole core and the side chain, libraries with a high degree of structural diversity can be constructed, which is a powerful tool in modern drug discovery for identifying novel bioactive compounds. researchgate.netmdpi.com

| Compound Name |

|---|

| This compound |

| 3-bromo-1H-pyrazole |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one |

| p-methoxyphenylboronic acid |

| Phenylboronic acid |

| 2,6-dimethylphenylboronic acid |

| 3-bromo-indazol-5-amine |

| 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid |

| 3-(3-bromo-1H-pyrazol-1-yl)propan-1-amine |

| 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile |

| 2-(3-bromo-1H-pyrazol-1-yl)ethanamine |

| Lithium aluminum hydride |

| Borane |

| Phosphorus pentoxide |

| Trifluoroacetic anhydride |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(3-bromo-1H-pyrazol-1-yl)propanamide, both ¹H and ¹³C NMR are indispensable.

In the ¹H NMR spectrum, specific resonances are expected to correspond to the protons of the pyrazole (B372694) ring, the propanamide side chain, and the amide group. The protons on the pyrazole ring would likely appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms within the ring. The methylene (B1212753) protons of the propanamide chain (-CH₂-CH₂-) would exhibit characteristic triplet or multiplet patterns due to spin-spin coupling with neighboring protons. The amide protons (-NH₂) may appear as a broad singlet, and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique electronic environment. Key resonances would include those for the carbon atoms of the pyrazole ring, with the carbon bearing the bromine atom showing a characteristic shift. The carbonyl carbon of the amide group would appear at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H | ~7.5-8.0 | d |

| Pyrazole-H | ~6.3-6.5 | d |

| -N-CH₂- | ~4.4-4.6 | t |

| -CH₂-CO- | ~2.8-3.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170-175 |

| Pyrazole C-Br | ~95-105 |

| Pyrazole C | ~130-140 |

| Pyrazole C | ~110-120 |

| -N-CH₂- | ~50-55 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₆H₈BrN₃O), the molecular weight is approximately 218.0 g/mol .

In a mass spectrum, the molecular ion peak ([M]⁺) would be expected, and due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways could include the loss of the amide group, cleavage of the propanamide side chain, and fragmentation of the pyrazole ring. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. While no specific experimental mass spectral data for this compound is available, predicted data suggests a monoisotopic mass of 216.98508 Da. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ (⁷⁹Br) | 217.99236 |

| [M+H]⁺ (⁸¹Br) | 219.99031 |

| [M+Na]⁺ (⁷⁹Br) | 239.97430 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amide would appear as one or two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would be a strong absorption typically found between 1630 and 1695 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550-1640 cm⁻¹. The C-N stretching of the pyrazole ring and the C-Br stretching would also give rise to characteristic bands in the fingerprint region. For similar N-substituted 3-(1H-pyrazol-1-yl)propanamides, the N-H stretch is observed around 3200-3300 cm⁻¹, and the amide I band is seen in the range of 1650-1690 cm⁻¹. turkjps.orgnih.gov

Raman spectroscopy, being complementary to IR, would be particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The pyrazole ring vibrations and the C-C backbone of the propanamide chain would likely produce strong Raman signals.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3100-3500 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2960 |

| Amide C=O | Stretch (Amide I) | ~1630-1695 |

| Amide N-H | Bend (Amide II) | ~1550-1640 |

| Pyrazole C=N/C=C | Stretch | ~1400-1600 |

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

While a crystal structure for the target compound is not available, the structure of a closely related compound, 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, has been reported. nih.gov This analog crystallizes in the triclinic space group P-1. nih.gov In this structure, the pyrazole and pyridine (B92270) rings are nearly coplanar. nih.gov The molecules are linked by intermolecular N-H···N and N-H···O hydrogen bonds, forming a linear chain. nih.gov It is plausible that this compound would also exhibit intermolecular hydrogen bonding involving the amide group, which would influence its crystal packing.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for its analysis. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

For purification on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase is a common practice in the synthesis of related pyrazole derivatives. turkjps.org The choice of eluent would be optimized to achieve efficient separation from any impurities or starting materials.

Table 5: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-substituted 3-(1H-pyrazol-1-yl)propanamides |

| 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide |

| Acetonitrile |

Computational Chemistry and Theoretical Modeling of 3 3 Bromo 1h Pyrazol 1 Yl Propanamide

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in the study of pyrazole (B372694) derivatives to understand their structural properties and predict their reactivity. DFT calculations can provide valuable insights into the optimized molecular geometry, electronic properties, and spectroscopic features of these compounds. For instance, in a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT at the B3LYP/6-31G(d) level was used to optimize the molecule's geometry and calculate its vibrational frequencies. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

In computational studies of pyrazole derivatives, FMO analysis helps to understand the charge transfer interactions within the molecule and predict its bioactivity. irjweb.comnih.gov For example, the HOMO-LUMO energy gap can be used to prove the bioactivity of a molecule through intermolecular charge transfer. irjweb.com The positive and negative phases of the orbitals, often represented by red and green colors, respectively, show the electron density distribution. irjweb.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Pyrazole Derivative (Data is not for 3-(3-bromo-1H-pyrazol-1-yl)propanamide)

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

This data is for an imidazole (B134444) derivative and serves as an example of typical FMO analysis results from DFT calculations. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govmdpi.com The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green regions correspond to neutral potential. mdpi.com

For pyrazole derivatives, MEP analysis can identify the most reactive parts of the molecule, which is crucial for understanding their biological and chemical interactions. nih.gov For example, in the study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, MEP analysis was used to predict sites for electrophilic and nucleophilic attacks, providing insights into its chemical reactivity. nih.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated using DFT and include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.comasrjetsjournal.org

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution. A higher value suggests greater stability. irjweb.com

Chemical Softness (S): The reciprocal of hardness, representing the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are instrumental in rationalizing the reactivity of pyrazole derivatives in various chemical and biological processes. irjweb.com

Table 2: Illustrative Chemical Reactivity Descriptors for a Pyrazole Derivative (Data is not for this compound)

| Descriptor | Value (eV) | Formula |

| Electronegativity (χ) | 4.05315 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 2.2449 | (ELUMO - EHOMO)/2 |

| Chemical Softness (S) | 0.4454 | 1/η |

| Electrophilicity Index (ω) | 3.6585 | χ²/2η |

This data is for an imidazole derivative and serves as an example of calculated reactivity descriptors. irjweb.com

Spectroscopic Data Prediction and Validation

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties such as FT-IR and NMR spectra. nih.gov Theoretical calculations of vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure of newly synthesized compounds. nih.gov For instance, the calculated FT-IR spectrum of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid showed strong agreement with expected characteristic vibrational modes, confirming the presence of key functional groups. nih.gov Similarly, predicted 1H and 13C NMR chemical shifts are often well-matched with experimental results, aiding in the structural elucidation of pyrazole derivatives.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces.

Research Applications in Organic Synthesis and Chemical Development

Compound 3-(3-bromo-1H-pyrazol-1-yl)propanamide as a Synthetic Intermediate

The primary application of this compound in organic synthesis is as a versatile intermediate. The synthesis of related 3-(pyrazol-1-yl)propanamide derivatives is often achieved through an Aza-Michael addition of a pyrazole (B372694) to acrylamide (B121943). researchgate.net The presence of a bromine atom on the pyrazole ring at the 3-position is a key functional handle that allows for a variety of subsequent chemical transformations.

Bromo-substituted pyrazoles are valuable precursors in the synthesis of more elaborate molecules, particularly in the agrochemical and pharmaceutical industries. chemicalbook.comnbinno.com The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the introduction of diverse substituents onto the pyrazole core. This strategic placement of a reactive group allows chemists to modify the parent molecule in a controlled and predictable manner, facilitating the generation of libraries of compounds for screening and optimization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈BrN₃O |

| Molecular Weight | 218.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Note: Some properties are calculated based on the chemical structure.

Utilization in Building Complex Chemical Architectures

The true synthetic utility of this compound is demonstrated in its application as a building block for constructing complex chemical architectures. The bromo-pyrazole moiety is a well-established participant in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, a closely related compound, (S)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide, serves as a key intermediate in the synthesis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor. pharmaffiliates.compharmaffiliates.com In this context, the bromo-substituted pyrazole core is coupled with a pyrrolo[2,3-d]pyrimidine fragment, showcasing the power of this synthetic strategy. It is highly probable that this compound can be employed in a similar fashion to generate a wide array of substituted pyrazole derivatives with potential biological activities.

The propanamide side chain also offers opportunities for further functionalization. The amide group can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing additional points for modification and the attachment of other molecular fragments. This dual functionality of a reactive pyrazole ring and a modifiable side chain makes it a valuable tool for medicinal chemists.

Development of Chemical Probes (from a Synthetic Perspective)

From a synthetic standpoint, this compound is an attractive starting material for the development of chemical probes, particularly those targeting protein kinases. The pyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. nih.govnih.gov By utilizing the bromine atom as a point of diversification, chemists can synthesize a variety of derivatives to probe the structure-activity relationships of a particular kinase target.

The development of potent and selective kinase inhibitors often involves the exploration of the chemical space around a core scaffold. The ability to readily introduce different aryl, heteroaryl, or alkyl groups at the 3-position of the pyrazole ring through cross-coupling reactions is a significant advantage. This allows for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for the target kinase.

Table 2: Examples of Kinase Inhibitors Containing a Pyrazole Scaffold

| Drug Name | Target Kinase(s) | Therapeutic Area |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Ibrutinib | BTK | Oncology |

| Axitinib | VEGFRs | Oncology |

| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis |

| Niraparib | PARP | Oncology |

The propanamide portion of the molecule can also be modified to incorporate reporter tags, such as fluorescent dyes or biotin, transforming the parent compound into a chemical probe for use in biochemical and cellular assays. These probes are invaluable tools for studying the biological function of kinases and for the validation of new drug targets.

Future Directions in Pyrazole Propanamide Chemical Research

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives, a core component of the target molecule, is continuously evolving. ias.ac.in Traditional methods are often being replaced by more environmentally friendly and efficient protocols. ias.ac.in Future research is expected to concentrate on several key areas to improve the synthesis of "3-(3-bromo-1H-pyrazol-1-yl)propanamide".

One major focus is the adoption of green chemistry principles . This includes the use of eco-friendly solvents like water or deep eutectic solvents, which can significantly reduce the environmental impact of chemical processes. ias.ac.inresearchgate.netresearchgate.net The development of solvent-free reaction conditions is another promising avenue. rsc.orgorientjchem.org Furthermore, the use of microwave-assisted and ultrasound-assisted synthesis can lead to shorter reaction times and improved yields, contributing to more sustainable practices. researchgate.netrsc.orgresearchgate.net

Catalysis will also play a pivotal role. Research into novel heterogeneous catalysts, ligand-free systems, and metal-free reactions is gaining traction. ias.ac.inrsc.orgmdpi.com For instance, one-pot multicomponent reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, represent a highly efficient and atom-economical approach that minimizes waste. rsc.org The development of transition-metal-free continuous-flow processes also offers a safer and more scalable method for producing pyrazole intermediates. mdpi.com

| Synthesis Strategy | Key Advantages | Potential Application for this compound |

| Green Solvents (e.g., water, DES) | Reduced environmental toxicity, increased safety. ias.ac.inresearchgate.net | Replacing traditional organic solvents in the cyclization or amide formation steps. |

| Microwave/Ultrasound Assistance | Faster reaction rates, higher yields, energy efficiency. researchgate.netrsc.org | Accelerating the Aza-Michael addition of 3-bromopyrazole to acrylamide (B121943). |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste. rsc.org | Developing a one-pot synthesis from simpler precursors to directly form the pyrazole-propanamide scaffold. |

| Continuous-Flow Synthesis | Improved safety, scalability, and control over reaction conditions. mdpi.com | Enabling large-scale, automated production of the target compound or its key intermediates. |

Development of Advanced Derivatization Strategies

The functionalization of the pyrazole and propanamide scaffolds is crucial for exploring structure-activity relationships (SAR) and developing new chemical entities with tailored properties. science.gov Future research will focus on creating diverse libraries of derivatives based on the "this compound" core.

Advanced derivatization will likely target several key positions on the molecule. The bromine atom on the pyrazole ring is a prime site for transition-metal-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig couplings. nih.govresearchgate.net This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding chemical diversity.

The amide portion of the molecule also offers opportunities for modification. The N-H bond can be substituted to create tertiary amides, or the entire propanamide chain can be altered. Furthermore, the pyrazole ring itself can be further substituted, although this may be more synthetically challenging. The goal of these strategies is to systematically modify the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its potential applications. nih.gov

| Derivatization Site | Potential Reaction Type | Introduced Functionality |

| C3-Bromo group (Pyrazole) | Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling. researchgate.net | Aryl, heteroaryl, alkynyl, amino groups. |

| Amide N-H | Alkylation, Acylation. | Alkyl chains, cyclic systems, aromatic groups. |

| Pyrazole Ring | Electrophilic substitution (if activated). | Halogens, nitro groups. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

For "this compound," AI could be employed in several ways. Retrosynthetic analysis programs can propose multiple synthetic pathways, potentially uncovering more efficient or cost-effective methods than those currently known. acs.org ML models can predict the success of a given reaction, saving time and resources by avoiding failed experiments. nih.gov

Furthermore, AI can be used to design virtual libraries of derivatives and predict their biological activities or material properties, a process known as in silico screening. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates. The integration of AI with automated synthesis platforms could enable a closed-loop system where molecules are designed, synthesized, and tested with minimal human intervention. acs.org

| AI/ML Application | Function | Impact on Research |

| Retrosynthesis Prediction | Proposes novel synthetic routes to a target molecule. acs.org | Accelerates the discovery of more efficient and sustainable synthesis methods. |

| Reaction Outcome Prediction | Predicts the yield and potential byproducts of a reaction. researchgate.netnih.gov | Reduces experimental failures and optimizes resource allocation. |

| In Silico Screening | Predicts the properties of virtual compounds. nih.gov | Prioritizes the synthesis of derivatives with the highest potential for desired activities. |

| Automated Synthesis | Combines AI-driven design with robotic chemical synthesis. acs.org | Enables rapid, autonomous discovery and optimization cycles. |

High-Throughput Synthesis and Screening for Chemical Diversity

To fully explore the chemical space around "this compound," high-throughput synthesis and screening techniques are essential. These methods allow for the rapid creation and evaluation of large libraries of related compounds. nih.gov

Parallel synthesis techniques can be used to generate hundreds or thousands of derivatives in a short amount of time. This is often achieved using automated liquid handlers and reaction blocks. The derivatization strategies discussed previously, such as cross-coupling reactions on the bromo-pyrazole core, are well-suited for this approach.

Once these compound libraries are synthesized, high-throughput screening can be used to quickly assess their biological activity or other properties. This combination of rapid synthesis and screening allows researchers to efficiently navigate structure-activity relationships and identify lead compounds for further development. The generation of a combinatorial library of pyrazole-based structures can significantly enhance chemical diversity for screening purposes. nih.gov

| Technique | Description | Advantage for Pyrazole-Propanamide Research |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in a spatially separated manner. | Rapid generation of a large library of derivatives for SAR studies. researchgate.net |

| Combinatorial Chemistry | Systematic creation of a large number of compounds by combining different building blocks. nih.gov | Expansive exploration of chemical diversity around the core scaffold. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological or chemical activity. nih.gov | Efficient identification of active compounds from large libraries. |

Q & A

Q. What are the key structural features of 3-(3-bromo-1H-pyrazol-1-yl)propanamide, and how are they determined experimentally?

The compound’s structure is characterized by a pyrazole ring substituted with a bromine atom at the 3-position, linked to a propanamide group. Key structural parameters (bond lengths, angles, and dihedral angles) are determined via single-crystal X-ray diffraction (SCXRD). For example, in related pyrazole-propanamide derivatives, hydrogen bonding (N–H⋯N/O) and π-π stacking interactions stabilize the crystal lattice . SCXRD data collection typically uses MoKα radiation (λ = 0.71073 Å) with refinement via SHELXL, achieving R-factors < 0.05 for high precision .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis often involves nucleophilic substitution or coupling reactions. A representative method includes reacting 3-bromo-1H-pyrazole with propanamide derivatives under basic conditions (e.g., NaOH in DMF) at elevated temperatures (80–110°C), followed by purification via recrystallization (e.g., ethanol/water mixtures). Yields typically range from 60–70%, with purity confirmed by elemental analysis and spectroscopic methods (¹H/¹³C NMR) .

Q. How is the purity and composition of this compound validated in academic research?

Purity is assessed via high-resolution mass spectrometry (HRMS) and combustion analysis (C, H, N). For example, calculated vs. observed elemental composition should align within ±0.3% deviation. Melting point determination (e.g., 427 K for analogous compounds) and chromatographic techniques (HPLC/GC) further confirm homogeneity .

Advanced Research Questions

Q. How can intermolecular interactions in this compound crystals inform material design?

SCXRD reveals N–H⋯N (3.05–3.10 Å) and N–H⋯O (2.96–3.00 Å) hydrogen bonds, forming 1D chains or 3D networks. These interactions influence packing density and thermal stability. Computational modeling (e.g., Hirshfeld surface analysis) quantifies interaction contributions, aiding in predicting solubility and co-crystal formation .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR (solution state) and SCXRD (solid state) data often arise from conformational flexibility. For example, the pyrazole ring’s dihedral angle relative to the propanamide group may vary. Hybrid approaches, such as variable-temperature NMR or DFT geometry optimization, reconcile these differences by accounting for dynamic effects .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For brominated pyrazoles, the C-Br bond’s polarizability (∼1.85 Å) and charge distribution (−0.25 e on Br) suggest susceptibility to SNAr reactions. Solvent effects (e.g., DMSO vs. THF) are modeled using PCM or SMD frameworks .

Q. What experimental and theoretical approaches elucidate the compound’s potential biological activity?

In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identify binding affinities to targets like kinases or GPCRs. For bromopyrazole derivatives, the bromine atom’s hydrophobic volume and hydrogen-bonding capacity are critical for target engagement. Pharmacokinetic properties (logP, PSA) are estimated via SwissADME .

Methodological Considerations

Q. How to optimize reaction conditions for higher yields of this compound?

Design of Experiments (DoE) methodologies, such as response surface modeling, systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, increasing DMF:water ratios from 1:1 to 3:1 improves yields by 15% due to enhanced solubility of intermediates .

Q. What crystallographic software and parameters are critical for refining this compound’s structure?

SHELX suite (SHELXL-97) refines structures using least-squares minimization against F² data. Key parameters include absorption correction (multi-scan), isotropic/anisotropic displacement models, and hydrogen atom constraints (riding model). R-factors < 0.05 and data-to-parameter ratios > 15 ensure reliability .

Q. How to analyze thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition onset (∼200°C for similar amides). Mass spectrometry-coupled pyrolysis (Py-GC/MS) detects volatile fragments (e.g., NH3, HBr), while DFT simulates bond dissociation energies to map degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.